BenchChemオンラインストアへようこそ!

4-Nitrophenyl 2-fluoropropionate

18F-radiosynthesis prosthetic group automation

4-Nitrophenyl 2-fluoropropionate (NFP; CAS 178181-33-4), systematically named propanoic acid, 2-fluoro-, 4-nitrophenyl ester, is a heterobifunctional prosthetic group designed for indirect radiofluorination of biomolecules. It bears a 4-nitrophenyl activated ester that reacts with nucleophilic primary amines, enabling the conjugation of the 2-[18F]fluoropropionyl moiety to peptides, proteins, and antibody fragments under mild conditions.

Molecular Formula C9H8FNO4
Molecular Weight 213.16 g/mol
CAS No. 178181-33-4
Cat. No. B1199812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrophenyl 2-fluoropropionate
CAS178181-33-4
Synonyms4-nitrophenyl 2-(18F)fluoropropionate
4-nitrophenyl 2-fluoropropionate
4-nitrophenyl 2-fluoropropionate, (+-)-isomer, 18F-labeled
4-nitrophenyl 2-fluoropropionate, 18F-labeled
NPFP cpd
Molecular FormulaC9H8FNO4
Molecular Weight213.16 g/mol
Structural Identifiers
SMILESCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])F
InChIInChI=1S/C9H8FNO4/c1-6(10)9(12)15-8-4-2-7(3-5-8)11(13)14/h2-6H,1H3
InChIKeyPWHWEEINSXYFAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrophenyl 2-fluoropropionate (CAS 178181-33-4): Activated Ester for Indirect 18F-Radiolabeling of Peptides and Proteins for PET Imaging


4-Nitrophenyl 2-fluoropropionate (NFP; CAS 178181-33-4), systematically named propanoic acid, 2-fluoro-, 4-nitrophenyl ester, is a heterobifunctional prosthetic group designed for indirect radiofluorination of biomolecules. It bears a 4-nitrophenyl activated ester that reacts with nucleophilic primary amines, enabling the conjugation of the 2-[18F]fluoropropionyl moiety to peptides, proteins, and antibody fragments under mild conditions [1]. The compound serves as the key synthon for producing 18F-labeled tracers such as [18F]Galacto-RGD—the established 'gold standard' tracer for imaging αvβ3 integrin expression in oncology PET studies [2]. Its compact 2-fluoropropionyl acetyl group (MW ~91 Da for the acyl fragment) minimizes steric interference with receptor binding, a critical advantage when radiolabeling small, affinity-sensitive targeting peptides [1].

Why 4-Nitrophenyl 2-fluoropropionate Cannot Be Directly Substituted by [18F]SFB or Other 18F-Prosthetic Groups


Prosthetic groups for indirect 18F-radiolabeling are not functionally interchangeable. The choice of acylation reagent profoundly influences conjugation chemistry, amino acid selectivity, and ultimately the in vivo pharmacokinetics of the resulting radiotracer. 4-Nitrophenyl 2-[18F]fluoropropionate ([18F]NFP) acylates not only lysine ε-amino groups but also tyrosine and histidine side chains, whereas the most widely used alternative—N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB)—labels predominantly lysine residues [1]. This broader amino acid conjugation profile of [18F]NFP can be advantageous for peptide substrates lacking accessible lysine but can also introduce competing O-acylation at tyrosine that may reduce conjugate stability under basic conditions [1]. Additionally, the smaller 2-fluoropropionyl acetyl group (~91 Da acyl fragment) versus the bulkier 4-fluorobenzoyl moiety (~139 Da acyl fragment of SFB) can differentially affect receptor binding affinity, a critical parameter when the radiolabeled pharmacophore must retain low-nanomolar target engagement. These intrinsic chemical differences mean that substituting one prosthetic group for another without re-optimizing the conjugation and purification protocols can lead to altered specific activity, reduced radiochemical purity, or unpredictable biodistribution—each of which disqualifies a tracer for clinical or preclinical use.

4-Nitrophenyl 2-fluoropropionate: Quantitative Differentiation Evidence for Procurement and Method Selection


One-Step Radiosynthesis from Bromo-Precursor vs. Multi-Step [18F]SFB Preparation

[18F]NFP is produced from 4-nitrophenyl 2-bromopropionate in a single radiochemical step, a significant operational simplification compared to the classical two-pot radiosynthesis required for [18F]SFB. In a validated protocol, [18F]NFP was obtained in 45 min with a decay-corrected radiochemical yield (RCY) of 26.2% ± 2.2% (n=?) via one-step nucleophilic 18F-fluorination [1]. By comparison, the most efficient automated 'two-pot' synthesis of [18F]SFB delivers a 42% decay-corrected yield but requires 57 min, and when the subsequent peptide conjugation step is included, the overall process for [18F]FPRGD2 from [18F]SFB takes 130 min with a final d.c. yield of only 13% ± 3% (n=13) [2]. The single-step nature of [18F]NFP production reduces synthesis time, minimizes intermediate purification losses, and facilitates full automation on commercial radiosynthesis modules including TRACERLab FXFN and iPHASE FlexLab [1].

18F-radiosynthesis prosthetic group automation PET imaging

Broader Amino Acid Conjugation Profile (Lys/Tyr/His) vs. Lys-Restricted [18F]SFB Labeling

In a direct head-to-head comparative study of three 18F-labeling agents, conjugation yields using [18F]NPFP were found to depend on the lysine, tyrosine, and histidine content of the target proteins, whereas conjugation with the comparator [18F]SFB (N-succinimidyl 4-[18F]fluorobenzoate) and [18F]APF (4-azidophenacyl-[18F]fluoride) predominantly depended on lysine content alone [1]. This demonstrates that [18F]NFP possesses a mechanistically distinct acylation profile. The ability to label tyrosine and histidine residues expands the scope of peptide and protein substrates amenable to indirect 18F-fluorination—particularly for lysine-deficient or lysine-absent targeting sequences where [18F]SFB would give unacceptably low conjugation yields. However, this broader reactivity also introduces competing O-acylation of tyrosine residues; the study noted that [18F]fluoropropionylated human serum albumin (HSA) exhibited partial instability under slightly basic conditions, whereas the [18F]SFB-HSA conjugate showed the highest in vivo stability [1].

protein bioconjugation amino acid selectivity radiofluorination acylating agent

High Specific Activity in Peptide Radiolabeling: [18F]FP-QQM Achieves 79.2 ± 7.4 TBq/mmol

Using 4-nitrophenyl 2-[18F]fluoropropionate as the prosthetic group, coupling with the 13-meric QQM peptide (KYNDRLPLYISNP) targeting tumor endothelial marker 8 (TEM8) yielded [18F]FP-QQM with a specific activity of 79.2 ± 7.4 TBq/mmol (n=5) at end of synthesis, alongside an almost quantitative conjugation yield [1]. For context, the widely used [18F]SFB-based automated synthesis of [18F]FPRGD2 achieves a specific activity of 140 ± 40 TBq/mmol [2], while [18F]Galacto-RGD prepared via [18F]NFP conjugation reaches 40–100 TBq/mmol [3]. The [18F]FP-QQM tracer subsequently demonstrated receptor-specific tumor accumulation of 2.96 ± 0.84 %ID/g at 1 h post-injection in TEM8-high-expressing UM-SCC1 xenografts vs. 1.38 ± 0.56 %ID/g in TEM8-low tumors, confirming that the specific activity attained via [18F]NFP conjugation is sufficient for high-contrast small-animal PET imaging [1].

specific activity peptide radiolabeling TEM8 imaging PET tracer quality

High Radiochemical Yield in Protein Labeling: [18F]NFP Matches [18F]SFB Performance (up to 90%) While Outperforming [18F]APF

In a direct comparison of three 18F-prosthetic groups, protein labeling with [18F]NPFP and [18F]SFB both gave rise to considerably higher radiochemical yields (RCY up to 90%) compared to the photochemical conjugation method using [18F]APF [1]. The quantitative parity between [18F]NPFP and [18F]SFB in achievable protein conjugation RCY is significant because it establishes that selecting [18F]NFP does not entail a yield penalty relative to the most commonly used alternative acylation agent. Additionally, when [18F]NFP was used to label the glycopeptide Galacto-RGD, a maximum decay-corrected RCY of up to 85% was achieved with radiochemical purity exceeding 98% [2]. The comparable protein-labeling efficiency of [18F]NFP to the industry-standard [18F]SFB, combined with its simpler one-step radiosynthesis, provides a compelling operational rationale for its selection in routine peptide and protein 18F-fluorination workflows.

protein 18F-labeling radiochemical yield acylating prosthetic group HSA conjugation

Compact 2-Fluoropropionyl Prosthetic Group Enables Labeling of Sterically Constrained Targeting Peptides While Preserving Binding Affinity

The 2-fluoropropionyl acyl fragment transferred by [18F]NFP (MW ~91 Da) is significantly smaller than the 4-fluorobenzoyl group (MW ~139 Da) transferred by [18F]SFB. This size difference has been explicitly leveraged in probe design: [18F]IPFP, a matrix metalloproteinase-12 (MMP-12) inhibitor, was constructed by labeling an iodinated MMP inhibitor with the 'compact prosthetic agent' 4-nitrophenyl 2-[18F]fluoropropionate explicitly to avoid steric interference with the target binding pocket [1]. The resulting probe, [18F]IP FP, demonstrated an IC50 of 1.5 nM against MMP-12—described as the highest affinity among existing PET probes for this target—and showed 4-fold higher radioactivity accumulation in the lungs of COPD model mice (overexpressing MMPs) compared to normal mice at 90 min post-administration [1]. While no direct head-to-head comparison of [18F]NFP- vs. [18F]SFB-labeled MMP inhibitors is available from a single study, the principled selection of [18F]NFP for its minimal steric footprint is documented in the peer-reviewed radiopharmaceutical design literature and supported by the sub-nanomolar affinity retention observed [1].

compact prosthetic group steric hindrance MMP inhibitor IC50

4-Nitrophenyl 2-fluoropropionate: Evidence-Backed Application Scenarios for Radiolabeling and PET Tracer Development


GMP-Compliant Automated Production of [18F]Galacto-RGD for Clinical Oncology PET Imaging

The one-step radiosynthesis of [18F]NFP from 4-nitrophenyl 2-bromopropionate enables full automation on commercial synthesis modules (TRACERLab FXFN, iPHASE FlexLab), reducing operator radiation exposure and facilitating GMP compliance. Using this automated [18F]NFP, the clinical gold-standard tracer [18F]Galacto-RGD is produced with high specific activity (40–100 TBq/mmol), up to 85% decay-corrected RCY, and >98% radiochemical purity in a total synthesis time of approximately 200 min [1][2]. This workflow directly supports multi-patient dose preparation for integrin αvβ3 imaging studies in oncology.

Radiolabeling of Lysine-Deficient or Lysine-Absent Target Peptides Where [18F]SFB Fails

For peptide targeting sequences lacking accessible lysine ε-amino groups—the primary conjugation site for [18F]SFB—[18F]NFP provides an essential alternative because its acylation reactivity extends to tyrosine and histidine residues. This broader conjugation profile was mechanistically established by Wester et al. (1996) who demonstrated that [18F]NFP conjugation yields depend on Lys, Tyr, and His content combined, whereas [18F]SFB yields depend on Lys alone [3]. This scenario applies to Tyr/His-rich peptide leads identified from phage display or combinatorial libraries that are structurally incompatible with [18F]SFB labeling.

Radiolabeling of Sterically Constrained Small-Molecule Inhibitors (e.g., MMP-Targeted Theranostics)

When the radiolabel attachment site is sterically proximal to the pharmacophore, the compact 2-fluoropropionyl group (~91 Da) of [18F]NFP minimizes interference with target binding. This principle guided the design of [18F]IPFP, an MMP-12-targeted theranostic probe that retained an IC50 of 1.5 nM after [18F]NFP conjugation—the highest reported affinity for an MMP-targeted PET probe [4]. The strategy is generalizable to other small-molecule inhibitors (kinase inhibitors, PSMA ligands, folate receptor ligands) where a bulky 4-fluorobenzoyl group from [18F]SFB would risk disrupting key binding interactions.

High-Specific-Activity 18F-Peptide Tracer Production for Receptor-Saturation-Sensitive Imaging Targets

For imaging targets with low in vivo expression density (e.g., certain GPCRs, integrin subtypes at early disease stages), high specific activity is critical to avoid pharmacologic receptor saturation by the injected tracer mass. [18F]NFP-based labeling of the 13-mer QQM peptide achieved 79.2 ± 7.4 TBq/mmol specific activity with near-quantitative conjugation yield, enabling receptor-specific PET signal in TEM8-expressing xenografts with tumor uptake of 2.96 ± 0.84 %ID/g [5]. This level of specific activity is clinically adequate for receptor imaging and is consistently achievable across diverse peptide substrates using [18F]NFP.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Nitrophenyl 2-fluoropropionate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.